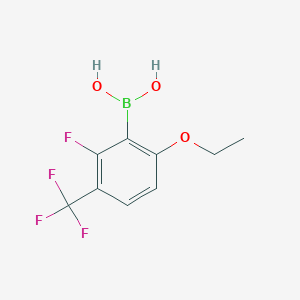

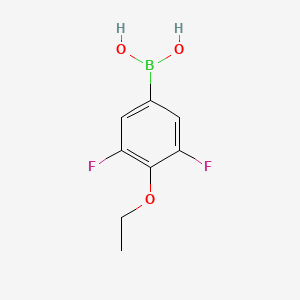

4-Ethoxy-3,5-difluorophenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Ethoxy-3,5-difluorophenylboronic acid is a type of boronic acid that is used as a building block in the synthesis of various organic compounds . It is often used in Suzuki-Miyaura cross-coupling reactions .

Synthesis Analysis

The synthesis of this compound involves several steps. One common method is the protodeboronation of pinacol boronic esters, which is a radical approach . This method allows for the formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H9BF2O3 . More detailed information about its molecular structure can be found in various scientific papers .Chemical Reactions Analysis

This compound is involved in several chemical reactions. It is used in Suzuki cross-coupling reactions with aryl and heteroaryl halides . It can also react with aryl aldehydes using a Ni catalyst to produce flurodiarylmethanols .Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry and Crystal Engineering

Boronic acids, including compounds structurally related to 4-Ethoxy-3,5-difluorophenylboronic acid, have been utilized in the design and synthesis of supramolecular assemblies. These assemblies are formed through hydrogen bonding and other non-covalent interactions, showcasing the potential of boronic acids in constructing complex molecular structures with defined geometries and properties (Pedireddi & Seethalekshmi, 2004).

Organic Synthesis and Drug Development

Boronic acids play a critical role in organic synthesis, particularly in cross-coupling reactions which are pivotal for constructing complex organic molecules. This utility extends to the synthesis of pharmaceuticals and bioactive compounds, where boronic acids serve as key intermediates. The versatility of boronic acids in facilitating these reactions demonstrates their significance in drug discovery and development processes (Sommer et al., 2017).

Material Science and Polymer Chemistry

In material science, boronic acids are instrumental in the development of novel materials with unique properties. This includes their application in creating functional polymers and coatings with potential uses in electronics, sensing technologies, and biomedical devices. The ability of boronic acids to interact with various substrates and form stable covalent bonds is leveraged to design materials with specific functionalities and improved performance (Kirchmeyer & Reuter, 2005).

Analytical and Sensing Applications

Boronic acids, including derivatives like this compound, are recognized for their unique ability to bind diols and other polyols in a reversible manner. This characteristic is exploited in the development of sensors, particularly for the detection of sugars and carbohydrates. Such sensors are invaluable in various fields, including medical diagnostics and environmental monitoring, where specific and sensitive detection methods are required (Bao et al., 2021).

Wirkmechanismus

Target of Action

4-Ethoxy-3,5-difluorophenylboronic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boron atom in the compound transfers a formally nucleophilic organic group to a palladium atom . This results in the formation of a new carbon–carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination . The compound plays a crucial role in the transmetalation step, where it transfers an organic group to a palladium atom . This leads to the formation of a new carbon–carbon bond, which is a key step in the synthesis of various organic compounds .

Pharmacokinetics

It is known to be relatively stable and readily prepared, making it a valuable tool in organic synthesis .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond, which is a fundamental process in the synthesis of various organic compounds . For example, it has been used in the synthesis of fluorinated biaryl derivatives and in the catalytic protodeboronation of pinacol boronic esters .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant .

Safety and Hazards

Eigenschaften

IUPAC Name |

(4-ethoxy-3,5-difluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4,12-13H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTPXECXPGXRDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)OCC)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine](/img/structure/B6330689.png)

![2-Chloromethyl-[1,3]dithiepane](/img/structure/B6330715.png)

![[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid](/img/structure/B6330729.png)